L-Sorbose -

L-Sorbose

Catalog Number: EVT-7948394
CAS Number:
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-sorbopyranose is the L-stereoisomer of sorbopyranose. It is a sorbopyranose and a L-sorbose.
L-Sorbose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Sorbose is a natural product found in Sparganium stoloniferum with data available.
Source and Classification

L-Sorbose is obtained from various microbial fermentation processes, particularly involving strains of the bacteria Gluconobacter and Acetobacter. These microorganisms are capable of oxidizing D-sorbitol to produce L-sorbose efficiently. The classification of L-sorbose falls under the category of carbohydrates, specifically as a hexose sugar with the molecular formula C₆H₁₂O₆.

Synthesis Analysis

Methods and Technical Details

The primary method for synthesizing L-sorbose involves microbial fermentation, particularly using Gluconobacter oxydans. This bacterium oxidizes D-sorbitol to L-sorbose through the action of specific dehydrogenases. The fermentation process typically requires optimized conditions to enhance yield, such as maintaining appropriate pH levels (4.5-5.0) and controlling substrate concentration (25-35% D-sorbitol) to maximize conversion rates .

In addition to fermentation, chemical synthesis methods have been explored. For instance, one method involves the reduction of D-gluconic acid followed by oxidation to yield L-sorbose in high purity . Another approach utilizes enzymatic reactions where specific enzymes catalyze the conversion of substrates into L-sorbose under controlled conditions.

Molecular Structure Analysis

Structure and Data

L-Sorbose has a molecular structure characterized by six carbon atoms, twelve hydrogen atoms, and six oxygen atoms. Its structural formula can be represented as:

C6H12O6\text{C}_6\text{H}_{12}\text{O}_6

The compound features a keto group at the second carbon position, distinguishing it from its aldose counterparts. The stereochemistry around the chiral centers contributes to its unique properties, with specific configurations that define its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

L-Sorbose participates in various chemical reactions typical of monosaccharides. Notably, it can undergo oxidation and reduction reactions. For example, it can be oxidized to form 2-keto-L-gulonic acid, which is a precursor in the synthesis of L-ascorbic acid . Additionally, L-sorbose can react with alcohols in glycosidic bond formation, leading to the production of glycosides.

The enzymatic conversion of D-sorbitol to L-sorbose involves several key steps:

  1. Oxidation: D-sorbitol is oxidized by sorbitol dehydrogenase in the presence of NAD+.
  2. Isomerization: The resulting intermediate can undergo further transformations depending on the enzymatic pathways available in the microorganism.
Mechanism of Action

Process and Data

The mechanism by which L-sorbose is produced from D-sorbitol involves enzymatic action where specific dehydrogenases catalyze the oxidation process. In Gluconobacter oxydans, the sorbitol dehydrogenase enzyme facilitates this transformation by transferring electrons from D-sorbitol to NAD+, forming NADH and converting D-sorbitol into L-sorbose .

D Sorbitol+NAD+L Sorbose+NADH+H+\text{D Sorbitol}+\text{NAD}^+\rightarrow \text{L Sorbose}+\text{NADH}+\text{H}^+

This reaction highlights the importance of coenzymes in metabolic pathways that lead to sugar alcohol production.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-Sorbose is a white crystalline solid at room temperature with a sweet taste. Its melting point is approximately 102-105 °C, and it is soluble in water due to its hydroxyl groups that facilitate hydrogen bonding.

Key Physical Properties:

  • Molecular Weight: 180.18 g/mol
  • Density: Approximately 1.6 g/cm³
  • Solubility: Highly soluble in water; practically insoluble in organic solvents.

Chemical Properties:

  • Reactivity: It can participate in Maillard reactions when heated with amino acids.
  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases which can hydrolyze it.
Applications

Scientific Uses

L-Sorbose serves multiple functions in scientific research and industrial applications:

  1. Vitamin C Synthesis: It is a critical intermediate in the industrial production of L-ascorbic acid.
  2. Food Industry: Used as a sweetener due to its low caloric value compared to sucrose.
  3. Pharmaceuticals: Acts as an excipient or stabilizer in various formulations.
  4. Biotechnology: Utilized in metabolic engineering studies aimed at optimizing microbial production systems for various bioproducts.
Biosynthesis and Microbial Production of L-Sorbose

Enzymatic Pathways in Gluconobacter oxydans for D-Sorbitol Oxidation

The conversion of D-sorbitol to L-sorbose in G. oxydans occurs via a direct oxidation pathway localized in the periplasmic space. Membrane-bound dehydrogenases catalyze the stereospecific oxidation of D-sorbitol at the C5 position, yielding L-sorbose as the primary product. This reaction is coupled to the respiratory chain, enabling efficient regeneration of oxidized cofactors without complete substrate mineralization, which aligns with the organism's incomplete tricarboxylic acid (TCA) cycle [3] [9].

The genome of G. oxydans harbors multiple dehydrogenase genes, with sldhAB identified as a key operon encoding sorbitol dehydrogenase (SLDH). Transcriptional analysis reveals that this operon is induced by D-sorbitol and subject to catabolite repression by glucose via the CcpA regulatory protein and components of the phosphotransferase system (PTS) [3] [7].

Role of Membrane-Bound Dehydrogenases in Selective Oxidation

Membrane-bound dehydrogenases in Gluconobacter spp. exhibit remarkable substrate specificity and regio-selectivity, crucial for high-purity L-sorbose production. Two primary enzyme types facilitate D-sorbitol oxidation:

  • Pyrroloquinoline quinone (PQQ)-dependent dehydrogenases: These enzymes, historically termed glycerol dehydrogenases (PQQ-GLDH), exhibit broad polyol specificity but obey the Bertrand-Hudson rule, oxidizing substrates with cis-oriented hydroxyl groups. While capable of oxidizing D-sorbitol, their primary physiological role involves glycerol metabolism [9] [10].
  • Flavin adenine dinucleotide (FAD)-dependent dehydrogenases (SLDH): These enzymes demonstrate high specificity toward D-sorbitol. The FAD-SLDH complex (sldSLC gene products) exhibits a Km for D-sorbitol of approximately 38.9 mM and a catalytic turnover (kcat) of 3820 s−1, highlighting exceptional efficiency. This enzyme strictly requires NADP+ as a cofactor (>97.5% preference over NAD+) [8] [9].

Table 1: Key Kinetic Parameters of FAD-Dependent Sorbitol Dehydrogenase (SLDH) from G. oxydans

ParameterValueConditions
Km (D-sorbitol)38.9 mMpH 10.0, 70°C
kcat3820 s⁻¹pH 10.0, 70°C
Cofactor preferenceNADP⁺ (>97.5%)
Optimal pH10.0Glycine-NaOH buffer
Optimal temperature70°C

Source: [8]

Genetic Engineering Strategies to Enhance L-Sorbose Yield

Systematic metabolic engineering of G. oxydans has significantly improved L-sorbose productivity and conversion efficiency:

  • Promoter engineering and mRNA stabilization: Overexpression of sldhAB under the strong constitutive promoter PtufB increased SLDH activity by 5.3%. Incorporating an artificial poly(A/T) tail (AAATTTAAAAAAA) at the 3'-terminus of sldhAB enhanced mRNA stability and abundance, yielding a 6.2-fold increase in transcript levels. This modification elevated L-sorbose titers by 36.3% and productivity by 25.0% in bioreactor fermentations [7].
  • Dehydrogenase knockout libraries: Sequential inactivation of 38 dehydrogenase genes identified 23 beneficial knockouts for L-sorbose production. The strain G. oxydans MD-16 (16 dehydrogenase deletions) achieved a 99.60% conversion ratio from D-sorbitol. Further introduction of vhb (encoding hemoglobin) improved oxygen utilization, yielding 298.61 g/L L-sorbose in a 5-L bioreactor [6].
  • Fermentation optimization: Response surface methodology (RSM) identified optimal conditions in submerged fermentation: 153.42 g/L D-sorbitol, 12.64 g/L yeast extract, and 9.88% inoculum/substrate ratio, achieving 42.26 g/L L-sorbose [4]. Fed-batch cultivation with exponential-phase sorbitol feeding (500 g/L solution at 0.2 L/h) significantly increased productivity (17.6 g/L/h) compared to batch processes (10.1–14.3 g/L/h) [1].

Table 2: Impact of Genetic Engineering Strategies on L-Sorbose Production

StrategyStrain/ParametersImprovementReference
mRNA stabilizationG. oxydans-sldhAB6 (polyA/T tail)36.3% ↑ titer; 25.0% ↑ productivity [7]
Multi-dehydrogenase knockoutG. oxydans MD-16 (16 deletions)99.60% conversion ratio [6]
vhb expressionG. oxydans MD-16 + vhb298.61 g/L titer in 5-L bioreactor [6]
Fed-batch optimizationS₀=100 g/L + exponential feeding17.6 g/L/h productivity (vs 10.1 batch) [1]
RSM medium optimizationSpecific nutrient ratios42.26 g/L titer in bench-scale fermenter [4]

Comparative Analysis of PQQ-Dependent vs. FAD-Dependent D-Sorbitol Dehydrogenases

The two primary dehydrogenase systems exhibit distinct biochemical properties and physiological roles:

  • Cofactor specificity and kinetics: FAD-SLDH strictly utilizes NADP+ and demonstrates superior catalytic efficiency for D-sorbitol (kcat/Km ≈ 98.2 s−1·mM−1) compared to PQQ-dependent enzymes. Isothermal titration calorimetry confirms stronger binding affinity of FAD-SLDH for D-sorbitol [8] [9].
  • Subcellular localization and function: Both enzymes are membrane-bound but serve different metabolic roles. FAD-SLDH (sldSLC products) is primarily involved in energy generation via the respiratory chain during D-sorbitol oxidation. PQQ-dependent dehydrogenases (e.g., GLDH) participate in broader polyol metabolism but contribute minimally to sorbose yield under optimal conditions [9] [10].
  • Regulation and genetic organization: The sldSLC operon (FAD-SLDH) is divergently transcribed from the sboRA operon, encoding L-sorbose reductase (SboA) and its transcriptional repressor (SboR). Induction occurs via D-sorbitol or L-sorbose, independent of SboR regulation. In contrast, PQQ-dependent dehydrogenases lack dedicated regulatory systems for sorbitol metabolism [9].

Table 3: Biochemical and Functional Comparison of Sorbitol-Oxidizing Dehydrogenases

PropertyFAD-Dependent SLDHPQQ-Dependent Dehydrogenase
Primary gene(s)sldSLC (FAD-SLDH)gld (GLDH)
CofactorNADP⁺PQQ
Substrate specificityHigh (D-sorbitol, mannitol)Broad (polyols, gluconate)
Km (D-sorbitol)38.9 mM110 - 280 mM (varies by enzyme)
kcat3820 s⁻¹500 - 1200 s⁻¹
RegulationInducible by D-sorbitol/L-sorboseConstitutive expression
Physiological roleEnergy generation from sorbitolGeneral polyol oxidation

Sources: [8] [9] [10]

The systematic engineering of dehydrogenase systems in G. oxydans, coupled with fermentation optimization, has established a robust platform for high-efficiency L-sorbose biosynthesis. Future advances may focus on dynamic pathway regulation and enzyme immobilization technologies to further enhance process economics.

Properties

Product Name

L-Sorbose

IUPAC Name

(3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1

InChI Key

LKDRXBCSQODPBY-AMVSKUEXSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O

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